4-Thiomorpholin-4-ylpyridin-2-amine chemical structure and properties
4-Thiomorpholin-4-ylpyridin-2-amine chemical structure and properties
Topic: 4-Thiomorpholin-4-ylpyridin-2-amine Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Identity
4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it consists of a pyridine ring substituted with a primary amine at the C2 position and a thiomorpholine ring at the C4 position.
This compound serves as a critical bioisostere for the more common morpholine analogues. The substitution of oxygen with sulfur in the saturated ring alters lipophilicity (LogP), metabolic stability, and hydrogen bonding potential, making it a strategic tool for optimizing the pharmacokinetic (PK) profiles of lead compounds.
Chemical Identity Data
| Property | Detail |
| IUPAC Name | 4-(Thiomorpholin-4-yl)pyridin-2-amine |
| CAS Number | 722549-99-7 |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 g/mol |
| SMILES | NC1=NC=CC(N2CCSCC2)=C1 |
| InChI Key | VHXIGWBNHFNHHI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties & Structural Analysis
Understanding the physicochemical behavior of this scaffold is essential for its application in drug design. The thiomorpholine ring imparts distinct properties compared to its morpholine counterpart.
Key Properties Table
| Property | Value (Experimental/Predicted) | Significance |
| cLogP | ~1.1 – 1.4 | More lipophilic than morpholine analog (cLogP ~0.4), improving membrane permeability.[1] |
| pKa (Pyridine N) | ~6.5 | The C2-amine is electron-donating, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1] |
| pKa (Exocyclic Amine) | ~2.0 (Calculated) | Acts as a hydrogen bond donor; essentially non-basic due to resonance delocalization into the ring. |
| H-Bond Donors | 1 (–NH₂) | Critical for hinge-binding in kinase domains.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Sulfur) | The sulfur atom is a weak acceptor compared to oxygen. |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires polar organic solvents for efficient reaction handling. |
Structural Bioisosterism: Sulfur vs. Oxygen
The replacement of the morpholine oxygen with sulfur (thiomorpholine) introduces two critical changes:
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Lipophilicity: The sulfur atom is less electronegative and more diffuse, increasing the overall lipophilicity of the molecule. This is often used to improve blood-brain barrier (BBB) penetration or cellular uptake.[1]
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Metabolic "Soft Spot": The sulfur atom is susceptible to oxidative metabolism, forming sulfoxides (S=O) and sulfones (O=S=O). This property can be exploited to create prodrugs or to tune the half-life of a drug candidate.[1]
Synthetic Protocols
The synthesis of 4-thiomorpholin-4-ylpyridin-2-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr).[1] The 4-position of the pyridine ring is activated for nucleophilic attack, especially when the ring nitrogen is protonated or complexed, although the electron-donating 2-amino group can slightly deactivate the ring.[1]
Method A: Direct Nucleophilic Displacement (Standard Protocol)
This method utilizes commercially available 4-chloropyridin-2-amine as the starting material.[1]
Reagents:
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4-Chloropyridin-2-amine (1.0 equiv)[1]
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Thiomorpholine (3.0 – 5.0 equiv)[1]
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Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[1]
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Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
Step-by-Step Protocol:
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Preparation: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 4-chloropyridin-2-amine (1.0 g, 7.78 mmol) in NMP (10 mL).
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Addition: Add finely ground anhydrous K₂CO₃ (2.15 g, 15.6 mmol) followed by thiomorpholine (2.4 g, 23.3 mmol).
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Reaction: Heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]⁺ = 196.1).[1]
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Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product may precipitate.
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If precipitate forms: Filter, wash with water, and dry under vacuum.
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If no precipitate:[1] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
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Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of MeOH in DCM (0% to 10%).
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
If the SₙAr reaction is sluggish due to the deactivating effect of the amine, a metal-catalyzed approach is recommended.[1]
Reagents: Pd₂(dba)₃ (5 mol%), BINAP or Xantphos (10 mol%), NaOtBu (1.5 equiv), Toluene/Dioxane (100°C).
Synthetic Pathway Visualization
Caption: Figure 1. Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target scaffold.[1]
Medicinal Chemistry Applications
This scaffold is widely cited in patent literature for kinase inhibition, particularly for targets involving ATP-binding pockets where the pyridine nitrogen interacts with the "hinge" region of the kinase.
Structure-Activity Relationship (SAR) Logic[1][6]
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Hinge Binding: The 2-amino-pyridine motif is a classic "hinge binder" in kinase inhibitors (e.g., similar to the aminopyrimidine in Imatinib).[1] The pyridine nitrogen accepts a hydrogen bond from the backbone NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
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Solvent Front/Hydrophobic Pocket: The thiomorpholine group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase). Its enhanced lipophilicity over morpholine can improve binding affinity in hydrophobic sub-pockets.
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Metabolic Modulation:
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Oxidation:[1] The sulfur can be oxidized to sulfoxide (chiral) or sulfone by Cytochrome P450 enzymes (CYP3A4). This transformation increases polarity (lowering LogP) and can aid in clearance.
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Strategy: Drug designers often use thiomorpholine to fine-tune the half-life (
).[1] If a morpholine analog is cleared too quickly, the thiomorpholine analog might have different metabolic stability; conversely, if the thiomorpholine is too lipophilic, its sulfone metabolite might be the active, more soluble species.
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Metabolic Pathway Diagram
Caption: Figure 2.[1][3] Oxidative metabolic pathway of the thiomorpholine moiety.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation over long periods; the thiomorpholine sulfur is sensitive to atmospheric oxidation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525849, [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine (Analog Reference). Retrieved from .
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Molbase Chemical Database. 4-thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7).[1] Retrieved from .
- Joshi, K. C., et al. (1979).Studies in Fluorinated 1,3-Diketones and Related Compounds. Journal of Heterocyclic Chemistry. (General reference for aminopyridine synthesis).
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for Thiomorpholine/Morpholine bioisosterism).
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World Intellectual Property Organization (WIPO). WO2013178572A1 - Triazolo compounds as PDE10 inhibitors.[1] (Patent citing 4-chloropyridin-2-amine as a key intermediate).[1] Retrieved from .
